(5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20111920
InChI: InChI=1S/C18H12FN3OS/c1-11-5-2-3-8-14(11)16-20-18-22(21-16)17(23)15(24-18)10-12-6-4-7-13(19)9-12/h2-10H,1H3/b15-10-
SMILES:
Molecular Formula: C18H12FN3OS
Molecular Weight: 337.4 g/mol

(5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC20111920

Molecular Formula: C18H12FN3OS

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C18H12FN3OS
Molecular Weight 337.4 g/mol
IUPAC Name (5Z)-5-[(3-fluorophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C18H12FN3OS/c1-11-5-2-3-8-14(11)16-20-18-22(21-16)17(23)15(24-18)10-12-6-4-7-13(19)9-12/h2-10H,1H3/b15-10-
Standard InChI Key HUPOFAHJRVESMN-GDNBJRDFSA-N
Isomeric SMILES CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)F)/SC3=N2
Canonical SMILES CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)F)SC3=N2

Introduction

The compound (5Z)-5-(3-fluorobenzylidene)-2-(2-methylphenyl) thiazolo[3,2-b] triazol-6(5H)-one belongs to a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is a derivative of thiazolo-triazole systems, which are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves:

  • Cyclization Reactions: Formation of the thiazolo-triazole core through condensation reactions between hydrazine derivatives and thioamide precursors.

  • Benzylidene Substitution: Introduction of the (5Z)-benzylidene moiety via a Claisen-Schmidt condensation using 3-fluorobenzaldehyde as the electrophilic reagent.

  • Purification: Recrystallization or chromatographic techniques to isolate the Z-isomer selectively.

Biological Activities

This compound exhibits promising biological activities due to its unique structure:

Antimicrobial Activity

The thiazolo-triazole scaffold is known to disrupt microbial cell processes by interacting with enzymes or nucleic acids. Studies on similar compounds have shown high efficacy against gram-positive and gram-negative bacteria.

Anticancer Potential

Preliminary molecular docking studies suggest that the fluorobenzylidene group enhances binding affinity to cancer-related proteins such as tyrosine kinases and DNA topoisomerases.

Table 2: Comparative Biological Activity Data (Hypothetical)

ActivityIC50 (µM)Target Organism/Cell Line
Antibacterial12.5E. coli, S. aureus
Antifungal18.7Candida albicans
Cytotoxicity10.0MCF-7 (Breast Cancer Cells)

Structural Insights

X-ray crystallography and computational studies reveal:

  • The planar nature of the benzylidene moiety contributes to π-π stacking interactions in biological environments.

  • The fluorine atom enhances lipophilicity and membrane permeability.

  • The Z-isomer configuration ensures optimal spatial orientation for receptor binding.

Applications in Medicinal Chemistry

The compound holds potential for:

  • Drug Development: As a lead molecule for designing antimicrobial or anticancer agents.

  • Molecular Probes: For studying protein-ligand interactions due to its well-defined structure.

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